![molecular formula C15H15NO4 B2892113 N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide CAS No. 294853-38-6](/img/structure/B2892113.png)
N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
A study focused on synthesizing derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, which shares a core structural similarity with N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide, demonstrated antimicrobial activity. These compounds were evaluated for their effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida species. One derivative exhibited significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).
Supramolecular Chemistry
Research on the crystal structures of related compounds has shed light on their ability to form centrosymmetric hydrogen-bonded dimers facilitated by N-H···O interactions. This property is crucial for understanding the supramolecular aggregation behaviors of these compounds, which could have implications in material science and molecular engineering (Kranjc et al., 2012).
Antagonistic Properties
A practical synthesis approach for a compound structurally related to this compound demonstrated its use as an orally active CCR5 antagonist. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by the CCR5 receptor, such as certain infectious diseases (Ikemoto et al., 2005).
Green Chemistry Synthesis
A novel approach to synthesizing kojic acid derivatives, which are structurally related to this compound, in an ionic liquid [bmim]BF4 has been developed. This method offers several advantages, including operational simplicity, mild reaction conditions, environmental friendliness, and the potential for various applications in organic synthesis and pharmaceutical development (Li et al., 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various enzymes and receptors
Mode of Action
Similar compounds are known to undergo reactions with nucleophiles . In these reactions, oxygen can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to undergo various chemical reactions, leading to the formation of new structures .
Action Environment
Similar compounds are known to be influenced by various factors, including ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[5-(1-hydroxyethyl)-6-methyl-2-oxopyran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)12-8-13(15(19)20-10(12)2)16-14(18)11-6-4-3-5-7-11/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDEBXMZSNLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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